![molecular formula C13H9ClINO2 B15015150 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol CAS No. 5794-75-2](/img/structure/B15015150.png)
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol is an organic compound that features a phenol group substituted with a chloro group and an imine linkage to a hydroxy-iodophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-chloro-2-aminophenol and 2-hydroxy-5-iodobenzaldehyde. The reaction is carried out in an ethanol solution under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The reaction conditions would be optimized for maximum yield and purity, and the process would be scaled up using industrial reactors. Purification might involve additional steps such as column chromatography or crystallization to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone.
Reduction: The imine linkage can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of 4-chloro-2-{[(2-hydroxy-5-iodophenyl)methyl]amino}phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its phenol and imine functionalities.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol exerts its effects depends on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with enzyme activity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-2-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol: Lacks the iodine substituent, which may affect its reactivity and biological activity.
4-chloro-2-{[(E)-(2-hydroxy-3-iodophenyl)methylidene]amino}phenol: The position of the iodine substituent is different, which can influence the compound’s properties.
Uniqueness
4-chloro-2-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}phenol is unique due to the presence of both chloro and iodine substituents, which can enhance its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
5794-75-2 |
|---|---|
Molekularformel |
C13H9ClINO2 |
Molekulargewicht |
373.57 g/mol |
IUPAC-Name |
4-chloro-2-[(2-hydroxy-5-iodophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H9ClINO2/c14-9-1-3-13(18)11(6-9)16-7-8-5-10(15)2-4-12(8)17/h1-7,17-18H |
InChI-Schlüssel |
GQVDOAXAMBDRTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)N=CC2=C(C=CC(=C2)I)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-diiodo-6-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15015075.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![4-[(E)-{2-[(5,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015103.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B15015115.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15015121.png)
![Ethyl 2-[N-(3-methylphenyl)4-nitrobenzenesulfonamido]acetate](/img/structure/B15015123.png)

![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015158.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B15015172.png)
![N'-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B15015177.png)
